2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate
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Overview
Description
2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate is a complex organic compound characterized by its unique structure, which includes piperidine, pyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate typically involves multiple steps, including the formation of key intermediates and the introduction of trifluoromethyl groups. The synthetic route may involve:
Formation of Piperidine and Pyridine Intermediates: The initial steps often include the synthesis of piperidine and pyridine intermediates through nucleophilic substitution reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Cyclization and Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Inhibiting Enzymes: Inhibiting key enzymes involved in disease pathways, thereby modulating biological processes.
Modulating Gene Expression: Affecting the expression of genes involved in critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: A compound with similar trifluoromethyl and phenyl groups, used in materials science.
2,4-Bis(trifluoromethyl)phenylboronic acid: Known for its catalytic properties in organic synthesis.
Uniqueness
2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate is unique due to its combination of piperidine, pyridine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to advanced materials, sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H28F6N6O4S |
---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine;sulfuric acid |
InChI |
InChI=1S/C26H26F6N6.H2O4S/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38;1-5(2,3)4/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36);(H2,1,2,3,4) |
InChI Key |
FFRUYNCOAYXBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F.OS(=O)(=O)O |
Origin of Product |
United States |
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